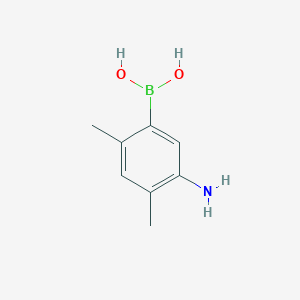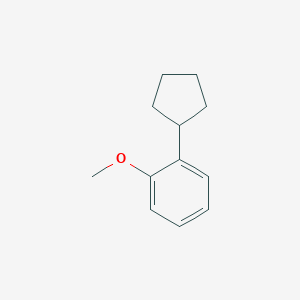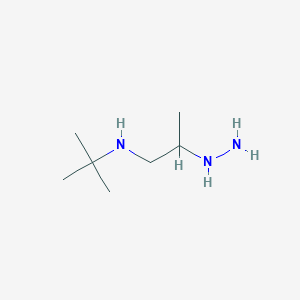
N-tert-Butyl-2-hydrazinylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2-hydrazinylpropan-1-amine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-hydrazinylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable hydrazine derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent-free environment to enhance yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-hydrazinylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-Butyl-2-oxopropan-1-amine, while reduction can produce different amine derivatives .
Scientific Research Applications
N-tert-Butyl-2-hydrazinylpropan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-hydrazinylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound shares structural similarities with N-tert-Butyl-2-hydrazinylpropan-1-amine and exhibits similar chemical properties.
tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate:
Uniqueness
This compound is unique due to its specific hydrazine structure, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
89036-73-7 |
|---|---|
Molecular Formula |
C7H19N3 |
Molecular Weight |
145.25 g/mol |
IUPAC Name |
N-(2-hydrazinylpropyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H19N3/c1-6(10-8)5-9-7(2,3)4/h6,9-10H,5,8H2,1-4H3 |
InChI Key |
OAINVJRXRHFRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)(C)C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



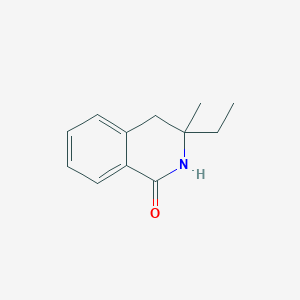
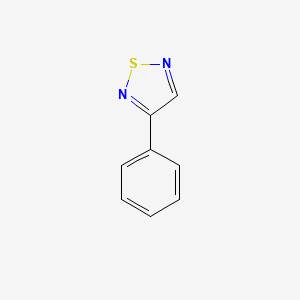
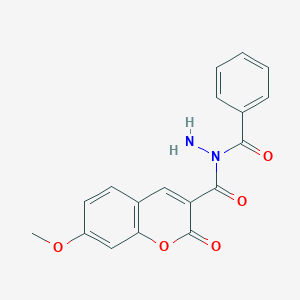
![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)
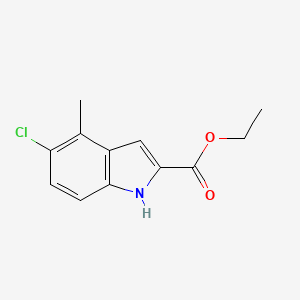
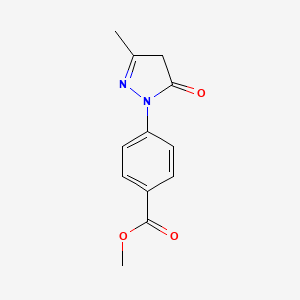

![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
